3-Butenylzinc bromide
Overview
Description
3-Butenylzinc bromide is an organozinc compound with the molecular formula C₄H₇BrZn. It is a clear, colorless liquid that is soluble in water and has a molecular weight of 200.39 g/mol . This compound is primarily used as a nucleophilic reagent in various organic synthesis reactions, including substitution, addition, and cross-coupling reactions such as Negishi couplings .
Preparation Methods
3-Butenylzinc bromide is typically prepared through the reaction of 3-bromo-1-butene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation . The general reaction can be represented as follows:
3-Bromo-1-butene+Zinc→3-Butenylzinc bromide
In industrial settings, the preparation of this compound involves similar methods but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
3-Butenylzinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It acts as a nucleophile, replacing a leaving group in an organic molecule.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes.
Cross-Coupling Reactions: It is widely used in Negishi coupling reactions, where it reacts with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds
Common reagents and conditions used in these reactions include palladium catalysts, THF as a solvent, and inert atmospheres to prevent oxidation. Major products formed from these reactions depend on the specific substrates used but generally involve the formation of new carbon-carbon bonds .
Scientific Research Applications
3-Butenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules through substitution, addition, and cross-coupling reactions
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, polymers, and materials science applications.
Mechanism of Action
The mechanism of action of 3-Butenylzinc bromide primarily involves its role as a nucleophilic reagent. In cross-coupling reactions, it participates in the transmetalation step, where the butenyl group is transferred from zinc to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
3-Butenylzinc bromide can be compared with other organozinc compounds such as:
Butylzinc bromide: Similar in structure but with a saturated butyl group instead of the unsaturated butenyl group.
Propylzinc bromide: Contains a shorter propyl chain, leading to different reactivity and applications.
Allylzinc bromide: Contains an allyl group, which also participates in similar types of reactions but with different reactivity profiles.
The uniqueness of this compound lies in its unsaturated butenyl group, which allows for additional reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
bromozinc(1+);but-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Zn/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFDFNINBXPQIU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC=C.[Zn+]Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrZn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226570-67-8 | |
Record name | 226570-67-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.